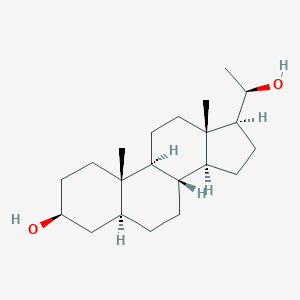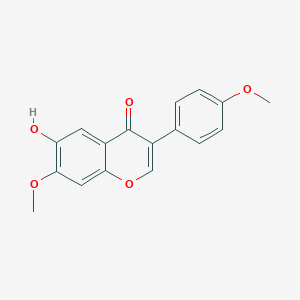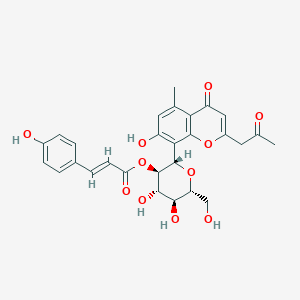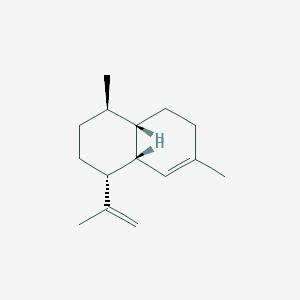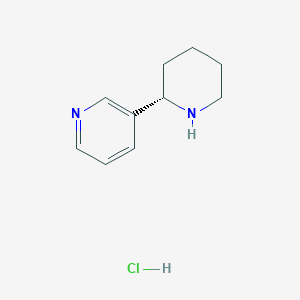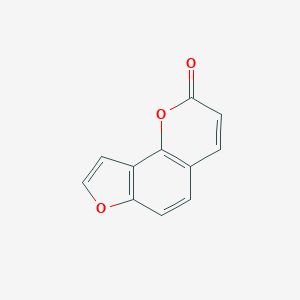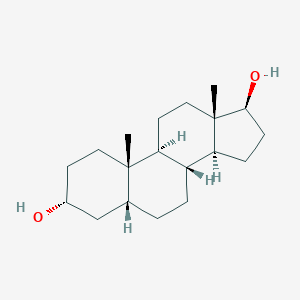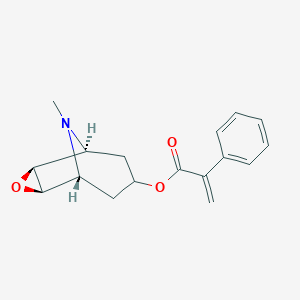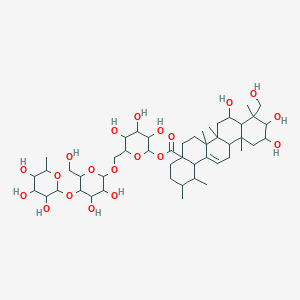
Madecassoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Madecassoside is a triterpene glycoside that is found in the plant species Centella asiatica, commonly known as Gotu Kola. It is a major component of the extract of the plant and is used in traditional medicine for its anti-inflammatory and antioxidant properties. This compound has been studied extensively and has been found to have a number of beneficial effects on human health, including wound healing, skin repair, and protection from UV radiation.
Scientific Research Applications
Protection Against Oxidative Stress in Endothelial Cells : Madecassoside demonstrates protective effects against oxidative stress-induced injury in human umbilical vein endothelial cells (HUVECs), potentially by inhibiting cell apoptosis and protecting mitochondria membranes (Bian et al., 2012).
Anti-rheumatoid Arthritis Effects : Exhibits therapeutic potential in collagen II-induced arthritis in mice, potentially by regulating abnormal humoral and cellular immunity and protecting joint destruction (Liu et al., 2008).
Neuroprotective Properties : Offers neuroprotection against cerebral ischemia-reperfusion injury in rats, possibly by reducing inflammatory cytokines and enhancing antioxidant activities (Luo et al., 2014).
Inhibition of UV-Induced Melanin Synthesis : this compound inhibits ultraviolet-induced melanogenesis, suggesting potential use in hyperpigmentation prevention (Jung et al., 2013).
Cardioprotective Effects : Inhibits TNF-alpha production in cardiomyocytes and may have protective effects in sepsis-induced cardiac dysfunction (Cao et al., 2010).
Anti-inflammation and Skin Hydration Activities : Shows significant effects against Propionibacterium acnes-related inflammation and enhances skin hydration (Shen et al., 2019).
Pharmacokinetic Profiles : Widely distributed in various organs upon oral administration and mainly excreted as metabolites (Leng et al., 2013).
Wound Healing Properties : Facilitates burn wound healing in mice by enhancing epithelization and collagen synthesis (Liu et al., 2008).
Cognitive Protective Effects : Protective against cognitive impairment induced by D-galactose in mice, possibly through reducing oxidative stress and restoring cholinergic function (Lin et al., 2014).
Intestinal IL-10 Mobilization and Anti-arthritis Effect : Demonstrates a unique mode of action via intestinal tract involvement, particularly by enhancing IL-10 secretion in small intestines (Wang et al., 2015).
Mechanism of Action
Madecassoside is a major bioactive triterpenoid saponin found in the plant Centella asiatica, known for its wide range of therapeutic effects .
Target of Action
This compound primarily targets endothelial cells, augmenting their growth . It also interacts with intracellular molecules responsible for abnormal keloid migration, including phosphorylated Akt, PI3K, and p38 .
Mode of Action
This compound interacts with its targets by inhibiting the activity of certain intracellular molecules, leading to a significant, concentration-dependent reduction of these molecules . It also prevents lipid peroxidation and inhibits pro-apoptotic factors that are otherwise upregulated in response to elevated ROS levels .
Biochemical Pathways
This compound affects several biochemical pathways. It activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in protecting cells against oxidative stress . It also enhances browning and lipolysis while suppressing lipogenesis, modulating lipid metabolism in adipocytes .
Pharmacokinetics
It’s known that it’s widely distributed in several organs after intravenous administration and is extensively metabolized, eventually being recovered as asiatic acid in feces .
Result of Action
This compound exhibits a wide range of molecular and cellular effects. It reduces inflammation, redness, and itching associated with various skin disorders . It also promotes cell proliferation and migration, reduces inflammation and oxidative stress, and accelerates the healing process . Furthermore, it enhances skin hydration by increasing the key moisturizing contributors of aquaporin-3, loricrin, and involucrin .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, oxidative stress conditions can enhance its therapeutic effects . .
Biochemical Analysis
Biochemical Properties
Madecassoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to augment endothelial cell growth in rat aortic rings in vitro . The nature of these interactions is often complex and multifaceted, involving a variety of biochemical reactions.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound treatment enhanced browning and lipolysis in 3T3-L1 adipocytes and adipose tissue from experimental mice while suppressing lipogenesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound treatment increased the expression of PPARα and FGF21 in 3T3-L1 adipocytes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, following intravenous administration of asiaticoside to rats, it is widely distributed in several organs and metabolized extensively, then finally recovered as asiatic acid in feces .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Madecassoside involves the coupling of two molecules of asiatic acid and one molecule of glucose via a glycosidic bond.", "Starting Materials": [ "Asiatic acid", "Glucose" ], "Reaction": [ "Protection of the hydroxyl groups of glucose using acetyl chloride", "Activation of the carboxylic acid group of asiatic acid using DCC", "Coupling of two molecules of activated asiatic acid with one molecule of protected glucose using DMAP as a catalyst", "Deprotection of the acetyl groups using sodium methoxide", "Purification of the crude product using column chromatography" ] } | |
| 34540-22-2 | |
Molecular Formula |
C48H78O20 |
Molecular Weight |
975.1 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45+,46+,47-,48+/m1/s1 |
InChI Key |
BNMGUJRJUUDLHW-UGVQVZHUSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
melting_point |
220 - 223 °C |
| 34540-22-2 | |
physical_description |
Solid |
synonyms |
Madecassoside; 6-Deoxy-a-L-mannopyranosyl-1-4-b-D-glucopyranosyl-1-6-b-D-glucopyranosyl-(2a,3b,4a,6b)-2,3,6,23-tetrahydroxyurs-12-en-28-oate; Redermic |
Origin of Product |
United States |
Q1: What is madecassoside and where is it found?
A1: this compound is a pentacyclic triterpene saponin primarily isolated from the leaves of Centella asiatica (L.) Urban, a medicinal plant widely used in Ayurvedic and traditional Chinese medicine. [, , , , ]
Q2: What are the known biological activities of this compound?
A2: this compound possesses a broad range of pharmacological activities, including:
- Wound healing: It promotes wound healing by stimulating collagen synthesis, angiogenesis, and fibroblast proliferation. [, , , , ]
- Anti-inflammatory: It suppresses the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inhibits inflammatory pathways like NF-κB and COX-2. [, , , , ]
- Antioxidant: It scavenges free radicals, protects against oxidative stress, and increases the activity of antioxidant enzymes like SOD. [, , , ]
- Neuroprotective: It protects neurons from damage caused by Aβ1-42, a key protein implicated in Alzheimer's disease. [, , ]
- Anti-diabetic: It improves insulin sensitivity and protects pancreatic β-cells from oxidative stress. [, ]
Q3: How does this compound exert its anti-inflammatory effects?
A3: this compound has been shown to:
- Inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in LPS-stimulated microglia and macrophages. [, , , ]
- Suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses. [, , ]
- Inhibit the expression and activity of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. [, ]
Q4: What is the role of this compound in wound healing?
A4: this compound promotes wound healing through multiple mechanisms:
- Stimulating collagen synthesis: It increases the production of collagen types I and III, essential components of the extracellular matrix that provide structural support to the skin. [, , , ]
- Promoting angiogenesis: It stimulates the formation of new blood vessels, which is crucial for supplying nutrients and oxygen to the healing wound. [, ]
- Enhancing fibroblast proliferation: It promotes the growth and migration of fibroblasts, cells responsible for producing collagen and other components of the extracellular matrix. [, ]
Q5: How does this compound interact with amyloid β1-42?
A5: this compound has been shown to:
- Inhibit the aggregation of Aβ1-42, a hallmark of Alzheimer's disease, as demonstrated by various techniques, including thioflavin-T fluorometry, laser scanning microscopy, and transmission electron microscopy. [, ]
- Molecular docking studies have revealed potential binding sites for this compound on Aβ1-42, supporting its inhibitory effect on Aβ1-42 fibrillogenesis. []
Q6: What is the pharmacokinetic profile of this compound?
A6: Studies in rats have shown that:
- This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 5–15 minutes. [, ]
- It exhibits poor oral bioavailability (less than 1%), potentially due to low membrane permeability and/or extensive first-pass metabolism. [, , ]
- It is widely distributed to various tissues, including the brain, stomach, and skin, with a relatively long residence time in these tissues. [, ]
- It is primarily excreted as unchanged this compound after intravenous administration, while oral administration leads to extensive metabolism, resulting in the excretion of its aglycone, madecassic acid, in feces. [, , ]
Q7: How does the pharmacokinetic profile of this compound in a standardized extract of Centella asiatica (ECa 233) compare to that of pure this compound?
A7: Studies comparing the pharmacokinetics of ECa 233 with a mixture of pure this compound and asiaticoside in rats revealed that:
- The plasma levels of this compound (and, to a lesser extent, asiaticoside) were higher after administration of ECa 233 compared to the equivalent dose of the pure compound. [, , ]
- The elimination half-life of this compound was prolonged when administered as part of ECa 233. []
- There appears to be bidirectional interconversion between asiaticoside and this compound within the body, which may contribute to the increased exposure of both compounds when administered as ECa 233. [, ]
- These findings suggest that other constituents present in the standardized extract may positively influence the absorption and/or metabolism of this compound and asiaticoside, leading to improved pharmacokinetic profiles compared to the pure compounds. []
Q8: Have there been any clinical trials investigating the efficacy of this compound?
A8: While clinical trials specifically investigating this compound are limited, several studies have explored the therapeutic potential of Centella asiatica extracts, which contain this compound as a major bioactive component. [, ] These studies suggest potential benefits in wound healing, cognitive function, and venous insufficiency, but further research is needed to confirm these effects and to elucidate the specific contribution of this compound.
Q9: What are the potential applications of this compound in drug delivery?
A9: Due to its poor oral bioavailability, researchers are exploring various drug delivery strategies to enhance the therapeutic potential of this compound, such as:
- Nanocarriers: Encapsulating this compound in nanoparticles, such as nanoemulsions, can improve its solubility, stability, and permeability across biological membranes, potentially enhancing its delivery to target tissues. []
- pH-responsive nanogels: The development of pH-responsive nanogels based on chitosan has shown promise in achieving sustained release of this compound, potentially overcoming limitations associated with its short half-life and improving its therapeutic efficacy. []
- Film-forming polymeric solutions: Formulations incorporating film-forming polymers like hypromellose E5 and Eudragit® NE 30D have been developed to deliver this compound and asiaticoside topically, offering sustained release and enhanced skin penetration. []
Q10: What is the structural characterization of this compound?
A10: this compound is a ursane-type pentacyclic triterpenoid saponin. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



